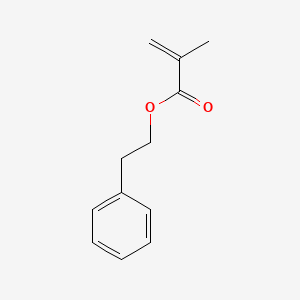

2-Phenylethyl methacrylate

描述

Key Electronic Parameters

| Property | Value |

|---|---|

| HOMO-LUMO Gap | 6.20 eV |

| Dipole Moment | 2.14 Debye |

| Natural Bond Orbital (NBO) Charge on Vinyl Carbon | -0.32 e |

The phenyl ring induces:

- Resonance Effects : Delocalization of π-electrons into the ester carbonyl group, reducing C=O bond order by 12% compared to methyl methacrylate.

- Hyperconjugation : σ(C–H) → π*(C=O) interactions stabilize the planar methacryloyl geometry.

Frontier molecular orbital analysis reveals:

- HOMO : Localized on the phenyl ring and methacrylate vinyl group

- LUMO : Dominated by the carbonyl π* orbital

These features explain its reactivity in radical polymerization, where the electron-deficient vinyl group readily undergoes addition reactions.

$$ \text{Electrostatic Potential Map: Red (electron-rich phenyl), Blue (electron-poor carbonyl)} $$

属性

IUPAC Name |

2-phenylethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-10(2)12(13)14-9-8-11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZXXGLGJZQLTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28825-60-7 | |

| Record name | Poly(2-phenylethyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28825-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7063134 | |

| Record name | 2-Phenylethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3683-12-3 | |

| Record name | Phenylethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3683-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003683123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Phenylethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VLG348MDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Direct Esterification of Methacrylic Acid with 2-Phenylethanol

- This classical method involves the acid-catalyzed esterification of methacrylic acid with 2-phenylethanol.

- Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly employed.

- The reaction is typically conducted under reflux with removal of water to drive the equilibrium toward ester formation.

- After completion, the reaction mixture is subjected to purification, often by vacuum distillation, to isolate pure 2-phenylethyl methacrylate.

- The reaction temperature is generally controlled to optimize yield and minimize side reactions.

- Inert atmosphere (nitrogen or argon) may be used to prevent polymerization of the methacrylic acid or the product.

- Polymerization inhibitors such as hydroquinone or p-tert-butylcatechol are added to prevent premature polymerization during synthesis.

Reaction of 2-Phenylethanol with Methacryloyl Chloride

- This method involves the acylation of 2-phenylethanol with methacryloyl chloride.

- The reaction is carried out in an inert solvent like dichloromethane.

- A base such as pyridine is added to neutralize the hydrochloric acid generated during the reaction.

- The reaction is performed at controlled low temperatures to prevent side reactions and polymerization.

- This route generally affords high purity and yield.

- The reaction proceeds rapidly under mild conditions.

- The byproduct (pyridinium hydrochloride) can be removed by filtration.

Industrial-Scale Esterification with Catalysts and Purification

- Industrial production often uses the esterification of methacrylic acid with 2-phenylethanol catalyzed by acid catalysts.

- The reaction mixture is heated to temperatures in the range of 90–120 °C.

- Polymerization inhibitors are added to prevent unwanted polymer formation.

- The reaction is carried out under inert gas or air to control the environment.

- After reaction, vacuum distillation is used at 120–140 °C to remove unreacted materials and byproducts.

- The crude ester is then washed sequentially with alkaline solutions (e.g., sodium bicarbonate or sodium hydroxide), salt solutions (e.g., sodium chloride), and water to purify the product and remove acidic impurities.

- Final vacuum distillation at 60–100 °C yields the purified this compound.

Detailed Reaction Conditions and Yields from Patent Examples

A Chinese patent (CN112079714A) provides extensive experimental data on the preparation of 2-phenylethyl acrylate, which is structurally analogous to this compound and informs similar preparation approaches:

| Example | Acrylic Acid (g) | 2-Phenylethanol (g) | Polymerization Inhibitors | Catalyst(s) | Reaction Temp (°C) | Reaction Time (h) | Vacuum Distillation Temp (°C) | Vacuum Degree (MPa) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 180 | 240 | p-tert-butyl catechol | Phosphotungstic acid | 110 | 4.5 | 120 | >0.09 | 89.2 |

| 2 | 300 | 350 | Hydroquinone, phenothiazine | Methanesulfonic acid | 110 | 6 | 120 | >0.09 | 88.3 |

| 3 | 220 | 300 | p-hydroxyanisole | Copper sulfate, silicic ursolic acid | 90 | 10 | 130 | >0.09 | 86.7 |

| 4 | 200 | 250 | Sodium bisulfate | Copper sulfate, p-toluenesulfonic acid, phosphorous acid | 110 | 5 | 130 | >0.09 | 90 |

| 5 | 170 | 240 | Sodium bisulfate | p-triphenylphosphine | 120 | 4 | 120 | >0.09 | 87.6 |

- Polymerization inhibitors such as hydroquinone and p-tert-butyl catechol are critical to prevent premature polymerization.

- Catalysts vary from strong acids (methanesulfonic acid) to metal salts (copper sulfate) and organophosphorus compounds.

- Reaction times range from 4 to 10 hours depending on catalyst and temperature.

- Vacuum distillation under reduced pressure (>0.09 MPa vacuum) is essential for product purification.

- Washing with sodium bicarbonate and sodium chloride solutions improves phase separation and removes acidic impurities.

Purification and Workup

- After esterification, the reaction mixture is cooled.

- Sequential washing steps involve:

- Alkaline wash (5–8% sodium bicarbonate or sodium hydroxide) to neutralize residual acid.

- Salt wash (20–25% sodium chloride) to enhance phase separation.

- Water wash to remove soluble impurities.

- The organic layer containing this compound is separated.

- Final vacuum distillation at 60–100 °C removes residual solvents and impurities to yield the finished product.

Summary Table of Preparation Methods

| Method | Reactants | Catalysts/Inhibitors | Conditions | Purification | Yield Range (%) |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | Methacrylic acid + 2-phenylethanol | Acid catalysts (p-toluenesulfonic acid), polymerization inhibitors (hydroquinone) | Reflux, 90–120 °C, inert gas | Vacuum distillation, washing | 85–90 |

| Acylation with methacryloyl chloride | 2-phenylethanol + methacryloyl chloride | Base (pyridine), inert solvent (dichloromethane) | Low temp, inert atmosphere | Filtration, distillation | High purity, typically >85 |

| Industrial esterification (patent method) | Methacrylic acid + 2-phenylethanol | Various acid catalysts, polymerization inhibitors | 90–120 °C, 3–10 h, inert gas | Vacuum distillation, alkaline & salt washes | 86–90 |

化学反应分析

Types of Reactions: 2-Phenylethyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize through free radical mechanisms to form homopolymers and copolymers.

Substitution Reactions: The ester group can participate in nucleophilic substitution reactions.

Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield methacrylic acid and 2-phenylethanol.

Common Reagents and Conditions:

Polymerization: Benzoyl peroxide is commonly used as an initiator for free radical polymerization.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester bond.

Major Products:

Polymerization: The major products are polymers and copolymers with varying properties depending on the monomers used.

Hydrolysis: The major products are methacrylic acid and 2-phenylethanol.

科学研究应用

Chemical Properties of 2-Phenylethyl Methacrylate

- Molecular Formula : CHO

- Molecular Weight : 190.24 g/mol

- Appearance : Colorless to light yellow liquid

- Boiling Point : 107 °C at 2 mmHg

- Flash Point : 158 °C

- Purity : >98% (GC) .

RAFT Dispersion Polymerization

One of the prominent methods for utilizing PEMA is through Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. Recent studies have demonstrated the successful RAFT dispersion polymerization of PEMA using poly[2-(dimethylamino)ethyl methacrylate] as macro chain transfer agents (macro-CTAs). This method allows for the synthesis of well-defined block copolymers that exhibit self-assembly properties in solution, which can be locked via crosslinking agents .

Copolymerization with Other Monomers

PEMA has been copolymerized with various acrylates and methacrylates to enhance material properties. For instance, copolymers of phenylethyl acrylate and PEMA are used in the production of foldable intraocular lenses (IOLs), providing flexibility and high refractive index suitable for ophthalmic applications .

Applications in Ophthalmology

PEMA's unique properties make it an ideal candidate for ophthalmic materials, particularly in the fabrication of IOLs. The high refractive index and hydrophobic nature of PEMA-based copolymers contribute to improved optical clarity and performance in eye surgeries . The following table summarizes key findings from clinical studies on PEMA-based IOLs:

| Study Reference | Material Composition | Key Findings |

|---|---|---|

| PEMA-based copolymer | High refractive index, flexible, suitable for IOLs | |

| Hydrophobic acrylic copolymer | Enhanced patient outcomes post-cataract surgery |

High Refractive Index Materials

PEMA is utilized in developing flexible, high refractive index materials for optical applications beyond ophthalmology. These materials are crucial for creating lightweight lenses that maintain clarity and durability under various conditions .

Thermoresponsive Polymers

Research has explored the use of PEMA in thermoresponsive polymer systems, where its incorporation into block copolymers allows for temperature-sensitive behavior. This property is particularly useful in drug delivery systems where controlled release is required based on temperature changes .

Synthesis and Characterization of PEMA Copolymers

A study conducted on the synthesis and characterization of PEMA copolymers highlighted their mechanical strength and optical properties, making them suitable for various industrial applications. The research involved varying the composition of PEMA with other monomers to optimize performance characteristics .

Clinical Evaluation of PEMA-based IOLs

A multicenter evaluation assessed the performance of new hydrophobic acrylic IOLs made from PEMA-based materials, demonstrating significant improvements in patient satisfaction and visual outcomes post-surgery .

作用机制

The mechanism of action of 2-phenylethyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group participates in free radical polymerization, leading to the formation of long polymer chains. The phenylethyl group provides hydrophobic properties, enhancing the material’s performance in various applications .

相似化合物的比较

Structural and Functional Differences

The properties of methacrylate derivatives are heavily influenced by their substituents. Below is a comparative analysis of 2-phenylethyl methacrylate with structurally related compounds:

Key Research Findings

- Refractive Index : The phenethyl group in this compound enhances refractive index (1.55 vs. 1.43–1.49 for most methacrylates), critical for thin intraocular lenses .

- Mechanical Properties : Block copolymers incorporating this compound demonstrate high ionic conductivity (3.6 × 10⁻⁶ S cm⁻¹) and microphase-separated lamellar structures, improving dimensional stability .

- Chemical Resistance : The aromatic phenethyl group confers resistance to organic solvents compared to polar derivatives like 2-hydroxyethyl methacrylate .

Application-Specific Advantages

- Medical Implants : this compound outperforms benzyl methacrylate in flexibility and 2-hydroxyethyl methacrylate in optical clarity, making it ideal for foldable intraocular lenses .

- Adhesives : Its balance of rigidity (from the aromatic ring) and chain mobility (ethylene spacer) enables strong adhesion without brittleness, unlike glycidyl methacrylate-based adhesives, which require crosslinking .

Data Tables

Table 1: Physical Properties of Selected Methacrylates

| Compound | Tg (°C) | Refractive Index | Solubility in Water |

|---|---|---|---|

| This compound | ~85 | 1.55 | Insoluble |

| 2-Hydroxyethyl methacrylate | ~55 | 1.45 | Partially soluble |

| Benzyl methacrylate | ~110 | 1.56 | Insoluble |

生物活性

2-Phenylethyl methacrylate (PEMA) is a methacrylate derivative that has garnered attention for its biological activities, particularly in the fields of microbiology and polymer chemistry. This article provides a detailed overview of its biological activity, including its antimicrobial properties, applications in polymer science, and relevant case studies.

- Chemical Formula : C₁₂H₁₄O₂

- Molecular Weight : 202.24 g/mol

- CAS Number : 77260-1

PEMA is characterized by its phenyl group, which contributes to its amphipathic nature, influencing its interactions with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the bacteriostatic properties of PEMA and its derivatives. The compound's interaction with bacterial membranes is crucial for its antimicrobial effectiveness.

- Membrane Disruption : PEMA exhibits a propensity to partition into bacterial membranes, leading to significant alterations in membrane structure and integrity. This disruption affects the lipid acyl-chain order within the membranes, which is critical for maintaining cellular homeostasis .

- Bacteriostatic Effects : The bacteriostatic activity of PEMA is linked to its conversion into more toxic derivatives, such as phenylacetaldehyde. This transformation enhances its ability to inhibit bacterial growth by targeting essential cellular processes like DNA and protein synthesis .

- Comparative Studies : In comparative studies with other phenolic compounds, PEMA demonstrated similar or superior antimicrobial effects, suggesting that the phenyl group plays a significant role in enhancing biological activity .

Polymer Applications

Beyond its biological activity, PEMA is also utilized in polymer chemistry, particularly in the synthesis of copolymers for medical applications.

Synthesis Techniques

- RAFT Polymerization : PEMA has been successfully polymerized using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization techniques. This method allows for the creation of well-defined block copolymers that can self-assemble in solution .

- Thermoresponsive Properties : The resulting polymers from PEMA exhibit thermoresponsive behavior, making them suitable for applications such as drug delivery systems and foldable intraocular lenses used in cataract surgery .

Study on Antimicrobial Efficacy

A study published in 2021 explored the bacteriostatic activity of various 2-phenylethanol derivatives, including PEMA. The research demonstrated that compounds with higher hydrophobicity showed increased fluidizing effects on model membranes, correlating with enhanced bacteriostatic properties . This finding underscores the importance of hydrophobic interactions in determining the biological efficacy of methacrylate derivatives.

Polymer Development for Medical Use

In another study focusing on the synthesis of PEMA-based copolymers, researchers evaluated their potential as materials for intraocular lenses. The copolymers exhibited favorable mechanical properties and biocompatibility, indicating their suitability for clinical applications .

Summary Table of Biological Activities

常见问题

Q. What are the optimal reaction conditions for synthesizing 2-phenylethyl methacrylate (PEMA) via free radical polymerization?

PEMA is typically synthesized via free radical polymerization using methacrylic acid derivatives. Key parameters include:

- Monomer-to-initiator ratio : A 100:1 molar ratio of PEMA to initiator (e.g., AIBN) is common to balance polymerization rate and molecular weight control.

- Temperature : 60–80°C to activate thermal initiators while minimizing side reactions.

- Solvent selection : Non-polar solvents (e.g., toluene) are preferred to stabilize radical intermediates. Post-polymerization purification involves precipitation in methanol to remove unreacted monomer .

Q. How can NMR spectroscopy confirm the structural integrity of PEMA-based polymers?

1H NMR analysis in CDCl3 should reveal:

- Aromatic protons (δ 7.2–7.4 ppm, multiplet from the phenyl group).

- Methacrylate backbone protons (δ 1.8–2.1 ppm for CH3, δ 5.5–6.1 ppm for vinyl groups). 13C NMR confirms ester carbonyl resonance at ~167 ppm. Discrepancies in peak integration may indicate incomplete monomer conversion or side reactions .

Q. What spectroscopic techniques are suitable for characterizing PEMA’s purity and functional groups?

- FTIR : Peaks at ~1720 cm⁻¹ (C=O stretch), 1635 cm⁻¹ (C=C stretch), and 700–750 cm⁻¹ (phenyl C-H bending). Compare with reference spectra for similar methacrylates (e.g., 2-hydroxyethyl methacrylate) .

- GC-MS : Detects residual monomer or oligomers post-polymerization, with quantification via calibration curves .

Advanced Research Questions

Q. How can reversible addition-fragmentation chain-transfer (RAFT) polymerization improve control over PEMA-based block copolymer architectures?

RAFT enables precise molecular weight distribution and block sequencing:

- Macro-CTA design : Use poly(oligoethylene glycol methacrylate) as a hydrophilic macro-CTA with PEMA as the hydrophobic block.

- Solvent optimization : Methanol/water mixtures (80:20 v/v) promote micelle formation during polymerization-induced self-assembly (PISA).

- Kinetic monitoring : SEC and in situ NMR track chain extension and confirm low dispersity (Đ < 1.2) .

Q. What experimental strategies resolve contradictions in PEMA copolymer glass transition temperature (Tg) data across studies?

Conflicting Tg values often arise from:

- Measurement techniques : DSC (10°C/min heating rate) vs. DMA (1 Hz frequency). Standardize protocols to ensure comparability.

- Sample history : Anneal samples at 10°C above Tg for 1 hr to erase thermal history.

- Copolymer composition : Use 1H NMR to verify PEMA content in blends, as Tg correlates with monomer ratios (Fox equation) .

Q. How does solvent polarity affect PEMA’s role in nanoparticle morphology during RAFT dispersion polymerization?

Solvent selection dictates self-assembly:

- Polar solvents (e.g., methanol) : Favor spherical micelles due to strong solvophobic interactions with the phenyl group.

- Non-polar solvents (e.g., n-octane) : Promote worm-like or vesicular structures via balanced solvation of aromatic and methacrylate moieties. Validate morphologies using TEM and SAXS, noting solvent removal rates to avoid artifacts .

Q. What methodologies validate the absence of toxic residuals in PEMA-based biomedical polymers?

- LC-MS/MS : Detect trace monomers (e.g., <0.1% residual PEMA) using a C18 column and MRM transitions.

- Cytotoxicity assays : Test extracts on L929 fibroblasts per ISO 10993-5.

- Accelerated aging : Incubate polymers in PBS at 50°C for 72 hrs to simulate leachable release .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。